molecular formula C22H21O4Sb B073027 Triphenylantimony Diacetate CAS No. 1538-62-1

Triphenylantimony Diacetate

Cat. No. B073027
CAS RN: 1538-62-1
M. Wt: 471.2 g/mol
InChI Key: MPOFCRCFZPKTCF-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of triphenylantimony diacetate and related compounds involves reactions between triphenylantimony with various organic acids and oxidizing agents. For example, tetraphenylantimony phenylacetate and triphenylantimony bis(phenylacetate) have been synthesized through reactions with phenylacetic acid and hydrogen peroxide, showcasing high yields and demonstrating the feasibility of synthesizing complex antimony compounds through straightforward methodologies (Sharutin et al., 2015).

Molecular Structure Analysis

The molecular structure of triphenylantimony diacetate derivatives reveals a distorted trigonal bipyramidal coordination around the antimony atom. This is characterized by specific bond lengths and angles that define the spatial arrangement of the molecules. For instance, in tetraphenylantimony phenylacetate, Sb–O and Sb–C bond lengths and axial angles provide insights into the compound's structural features, highlighting the complex nature of antimony coordination chemistry (Sharutin et al., 2015).

Chemical Reactions and Properties

Triphenylantimony diacetate and its derivatives participate in various chemical reactions, demonstrating a range of properties that can be utilized in different chemical processes. The ability to form weak H···O intermolecular hydrogen bonds, as seen in the crystal structure of these compounds, indicates potential for interactions that could be exploited in the design of new materials or catalysts (Sharutin et al., 2015).

Scientific Research Applications

  • Phenyl-phenyl coupling in triphenylantimony catalyzed by palladium has been explored, revealing the potential of triphenylantimony in complex formation and catalysis (Barton et al., 1990).

  • The reaction of triphenylantimony with tert-butyl peracetate forms diacetates, demonstrating its reactivity in oxidation processes and formation of alkoxides (Gushchin et al., 1995).

  • Ultraviolet irradiation of triphenylantimony produces an antimony-centered radical, indicating its potential in photochemical applications (Cook & Vincent, 1977).

  • Triphenylantimony is used in catalytic C-phenylation of methyl acrylate, suggesting its application in organic synthesis and catalysis (Moiseev et al., 2003).

  • Cleavage reactions of triphenylantimony with dialkyl dithiophosphoric acids have been studied, indicating its involvement in complex formation and bond cleavage processes (Chaturvedi et al., 1996).

  • Triphenylantimony chloro(2-oxybenzaldoximate) synthesis and its reaction with pentaphenylantimony were investigated, showcasing its potential in forming new compounds (Sharutin et al., 2015).

  • The synthesis and structure of triphenylantimony diphthalate hydrate were analyzed, providing insights into its structural and chemical properties (Sharutin et al., 2014).

  • Triphenylantimony's dissolution in liquid C60, forming well-ordered structures, indicates its solvency capabilities and potential in material science (Fedurco et al., 1995).

  • The preparation of triphenylantimony diesters demonstrates its utility in the synthesis of organometallic compounds (Havranek et al., 1978).

Safety And Hazards

Triphenylantimony Diacetate is toxic if swallowed and harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Triphenylantimony (V) catecholate complexes are compounds with redox active ligand, which are of interest for several reasons . They are often responsible in Nature for chemical transformations requiring the transfer of one or several electrons and are involved in important processes such as oxidation, reduction, hydrolysis, etc . Therefore, they can potentially act as building blocks for the design of heterometallic complexes, including coordination polymers .

properties

IUPAC Name

[acetyloxy(triphenyl)-λ5-stibanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFCRCFZPKTCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21O4Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046126
Record name Triphenylantimony diacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylantimony Diacetate

CAS RN

1538-62-1
Record name Bis(acetato-κO)triphenylantimony
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1538-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetato-O-)triphenylantimony
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Record name Antimony, bis(acetato-O)triphenyl-
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Record name Triphenylantimony diacetate
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Record name Bis(acetato-O-)triphenylantimony
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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